
D-cysteinate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-cysteinate(2-) is the D-enantiomer of cysteinate(2-). It has a role as a fundamental metabolite. It is a conjugate base of a D-cysteinate(1-). It is an enantiomer of a L-cysteinate(2-).
Applications De Recherche Scientifique
Nutritional and Health Benefits
- The use of L-Cysteine, a closely related compound to D-cysteinate, in nutrition and medicine has been widely researched. It's used in diet, supplements, and drugs to improve human health or treat diseases, although more clinical trials are needed for consensus (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018).
Electrochemical Sensing
- Advances in electrochemistry have led to the development of electrochemical strategies for assessing biological substances, including amino acids like cysteine. These methods are important for detecting unbalanced amino acid levels, which are linked to various diseases (Moulaee & Neri, 2021).
Clinical Nutrition
- Cysteine-enriched protein supplements have been shown to enhance antioxidant status and improve outcomes in certain diseases. The metabolism of sulfur amino acids like cysteine adapts in stressed and inflammatory states to meet increased requirements for glutathione synthesis (McPherson & Hardy, 2011).
Electrochemical Biosensors
- An electrochemical chiral biosensor for cysteine has been developed using magnetic nanoparticles. This sensor allows for ultrasensitive quantification and recognition of cysteine enantiomers, including D-cysteine, in various biological samples (Zhou et al., 2018).
Antimicrobial Properties
- D-Cysteine exhibits selective antibacterial activity against certain pathogenic bacteria. This property of D-Cysteine can be leveraged for developing chiral bacteriostatic materials (Wang et al., 2019).
Food Processing Applications
- L-Cysteine, an analog of D-cysteine, has been evaluated as an anti-browning agent in fresh-cut lettuce processing. This demonstrates its potential utility in preserving the quality of fresh food products (Pace, Capotorto, Ventura, & Cefola, 2015).
Synthesis and Chemical Properties
- A synthetic route to produce cysteine-based compounds from l-cysteine has been developed. This method enables the creation of optically active cysteine-based compounds with potential applications in various fields, including drug development and environmental monitoring (Zhang & Wang, 2018).
Role in Neural Development
- D-Cysteine acts as a regulator of neural progenitor cell dynamics in the mammalian brain. This finding highlights its potential significance in neural development and related therapeutic applications (Semenza et al., 2021).
Propriétés
Formule moléculaire |
C3H5NO2S-2 |
|---|---|
Poids moléculaire |
119.14 g/mol |
Nom IUPAC |
(2S)-2-amino-3-sulfidopropanoate |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/p-2/t2-/m1/s1 |
Clé InChI |
XUJNEKJLAYXESH-UWTATZPHSA-L |
SMILES isomérique |
C([C@H](C(=O)[O-])N)[S-] |
SMILES |
C(C(C(=O)[O-])N)[S-] |
SMILES canonique |
C(C(C(=O)[O-])N)[S-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


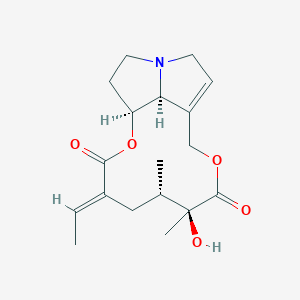
![(Z)-7-[(1R,2S,3S,5R)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1238116.png)
![[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate](/img/structure/B1238118.png)
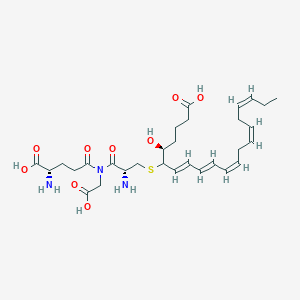
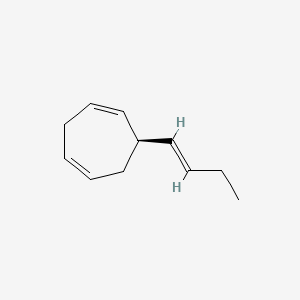
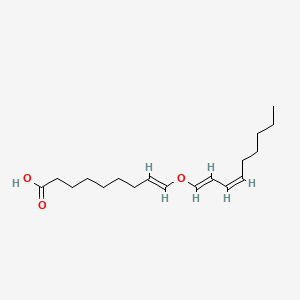
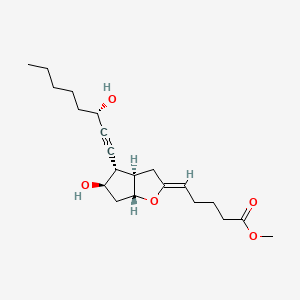
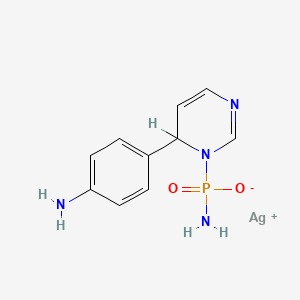
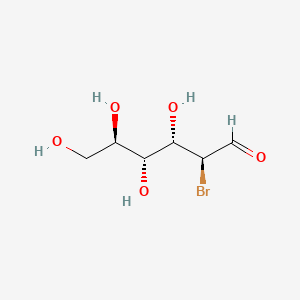
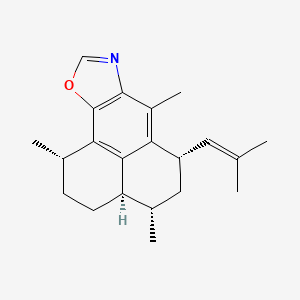
![N-[(1R,2R)-1-hydroxy-3-(4-morpholinyl)-1-phenylpropan-2-yl]decanamide](/img/structure/B1238134.png)
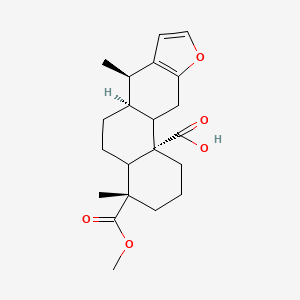
![(3R,4S,6R,7R,8S,8aS)-8-[(1,3-benzothiazol-2-ylamino)-oxomethyl]-5'-(4-hydroxybut-1-ynyl)-6-(4-hydroxyphenyl)-1,2'-dioxo-3,4-diphenyl-1'-spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]carboxylic acid 2-methoxyethyl ester](/img/structure/B1238137.png)

